Product packaging for SARS-CoV-2-IN-49(Cat. No.:)

SARS-CoV-2-IN-49

Cat. No.: B12383268
M. Wt: 535.6 g/mol
InChI Key: FTVGQLGSIZMGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2-IN-49 is a useful research compound. Its molecular formula is C29H34FN5O4 and its molecular weight is 535.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34FN5O4 B12383268 SARS-CoV-2-IN-49

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34FN5O4

Molecular Weight

535.6 g/mol

IUPAC Name

2-(4-tert-butyl-N-[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-oxoethyl]anilino)-N-cyclohexyl-2-pyridin-3-ylacetamide

InChI

InChI=1S/C29H34FN5O4/c1-29(2,3)20-11-13-22(14-12-20)34(18-24(36)35-17-23(30)26(37)33-28(35)39)25(19-8-7-15-31-16-19)27(38)32-21-9-5-4-6-10-21/h7-8,11-17,21,25H,4-6,9-10,18H2,1-3H3,(H,32,38)(H,33,37,39)

InChI Key

FTVGQLGSIZMGJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(CC(=O)N2C=C(C(=O)NC2=O)F)C(C3=CN=CC=C3)C(=O)NC4CCCCC4

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of SARS-CoV-2-IN-49: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 8, 2025 – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, a novel irreversible covalent inhibitor, designated SARS-CoV-2-IN-49, has been identified. This technical whitepaper provides a comprehensive overview of the available information on the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is characterized as an irreversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins. By irreversibly binding to Mpro, this compound effectively blocks its enzymatic activity, thereby inhibiting viral replication.

The covalent nature of the inhibition suggests that this compound forms a stable, long-lasting bond with a key amino acid residue in the active site of the main protease. This mode of action offers the potential for high potency and prolonged duration of effect.

Note: At present, detailed quantitative data, specific experimental protocols, and defined signaling pathways for this compound are not available in the public scientific literature. The information presented here is based on the consensus from chemical vendor technical data sheets. Further peer-reviewed research is required to fully elucidate the compound's detailed pharmacological profile.

Visualizing the Proposed Inhibitory Action

To conceptualize the mechanism of action, the following diagrams illustrate the general workflow of covalent inhibition of the SARS-CoV-2 main protease.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by this compound Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) (Active) Polyprotein->Mpro Activates Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Inactive_Complex Mpro-Inhibitor Covalent Complex (Inactive) Mpro->Inactive_Complex Irreversible Covalent Bonding Replication Viral Replication Functional_Proteins->Replication Inhibitor This compound Inhibitor->Mpro Inactive_Complex->Functional_Proteins Inhibition

Caption: Proposed mechanism of SARS-CoV-2 main protease inhibition by this compound.

General Experimental Workflow for Characterizing Covalent Inhibitors

While specific protocols for this compound are not published, a general workflow for characterizing a novel covalent inhibitor of a viral protease is outlined below. This provides a template for the types of experiments that would be necessary to fully understand its mechanism of action.

G Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (e.g., FRET-based Mpro activity) Start->Biochemical_Assay Determine_IC50 Determine IC50 & Time-Dependence Biochemical_Assay->Determine_IC50 Mass_Spec Mass Spectrometry (Confirm covalent modification) Determine_IC50->Mass_Spec If potent Cell_Assay Cell-based Antiviral Assay (e.g., in Vero E6 cells) Determine_IC50->Cell_Assay If potent Crystallography X-ray Crystallography (Determine binding mode) Mass_Spec->Crystallography Determine_EC50 Determine EC50 & Cytotoxicity (CC50) Cell_Assay->Determine_EC50 In_Vivo In Vivo Efficacy Studies (e.g., animal models) Determine_EC50->In_Vivo If selective & potent

Caption: A typical experimental workflow for the characterization of a covalent viral protease inhibitor.

"SARS-CoV-2-IN-49" binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Binding Affinity and Kinetics of SARS-CoV-2 Protease Inhibitors

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on several key proteins for its replication and propagation within a host. Among these, the viral proteases, namely the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), are crucial for processing the viral polyproteins into functional non-structural proteins (nsps). This makes them prime targets for the development of antiviral therapeutics. Small molecule inhibitors that can effectively bind to these proteases and disrupt their function are of significant interest in drug development. A thorough understanding of the binding affinity and kinetics of these inhibitors is paramount for optimizing their efficacy and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting SARS-CoV-2 proteases. It is intended for researchers, scientists, and drug development professionals. While a specific inhibitor "SARS-CoV-2-IN-49" is not publicly documented, this guide will utilize representative data from well-characterized inhibitors to illustrate the core principles and methodologies.

Binding Affinity and Kinetics of SARS-CoV-2 Protease Inhibitors

The efficacy of a protease inhibitor is determined by its binding affinity and kinetics. Binding affinity refers to the strength of the interaction between the inhibitor and the target protein, and it is commonly quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity. Binding kinetics describe the rates at which the inhibitor associates (association rate constant, ka) and dissociates (dissociation rate constant, kd) from the target. The ratio of kd to ka also defines the dissociation constant (Kd).

Data Presentation: Representative Inhibitor Binding Data

The following table summarizes the binding affinity and kinetic parameters for several known inhibitors of the SARS-CoV-2 main protease (Mpro).

InhibitorTargetAssay TypeParameterValueReference
PF-00835231MproPre-steady-state kineticsKi-[1]
EnsitrelvirMproEnzymatic AssayIC500.013 µM[2]
GC-376MproPre-steady-state kineticsKi-[1]
BoceprevirMproEnzymatic AssayIC504.1 µM[3]
Tannic AcidMproEnzymatic AssayIC502.1 µM[4]
RAY1216MproKinetic enzyme inhibitionKi8.6 nM[5]
TPM16MproEnzymatic AssayIC500.16 µM[5]
GRL0617PLproSurface Plasmon ResonanceKd10.8 µM[6]
Disulfide Cmpd.PLproEnzymatic InhibitionKd0.5 µM[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the binding affinity and kinetics of SARS-CoV-2 inhibitors. Below are methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is commonly used for high-throughput screening and determination of IC50 values. It relies on a fluorogenic substrate that is cleaved by the protease, leading to a change in fluorescence.

Principle: A substrate peptide is synthesized with a fluorescent donor and a quencher moiety at its ends. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease (e.g., Mpro), the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Methodology:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 protease (Mpro or PLpro).

    • FRET substrate specific for the protease.

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

    • Test compounds (inhibitors) dissolved in DMSO.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the assay plate, add a small volume of the diluted compounds.

    • Add the protease solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).

    • The initial reaction velocity is calculated from the linear portion of the fluorescence curve.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic parameters (ka and kd) and the dissociation constant (Kd).

Principle: One of the binding partners (e.g., the protease) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology:

  • Reagents and Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Recombinant SARS-CoV-2 protease.

    • Test compounds (inhibitors).

    • Running buffer (e.g., HBS-EP+).

    • Immobilization reagents (e.g., EDC, NHS).

  • Procedure:

    • Immobilization: The protease is immobilized on the sensor chip surface, typically via amine coupling.

    • Binding Analysis:

      • A series of concentrations of the inhibitor are prepared in the running buffer.

      • The inhibitor solutions are injected sequentially over the immobilized protease surface for a defined period (association phase).

      • This is followed by a flow of running buffer alone to monitor the dissociation of the inhibitor-protease complex (dissociation phase).

      • Between different inhibitor concentrations, the sensor surface is regenerated using a suitable regeneration solution to remove the bound inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (SPR signal vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the association rate constant (ka) and the dissociation rate constant (kd).

    • The dissociation constant (Kd) is calculated as the ratio of kd/ka.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Viral_Polyprotein_Processing cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Inhibitor Mechanism of Action Viral_RNA Viral Genomic RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation nsps Functional Non-structural Proteins (nsps) Polyproteins->nsps Proteolytic Cleavage Protease Viral Protease (Mpro/PLpro) Polyproteins->Protease Replication_Complex Replication-Transcription Complex nsps->Replication_Complex Formation New_Virions Assembly of New Virions Replication_Complex->New_Virions Replication & Transcription Protease->nsps Catalyzes Inactive_Complex Inactive Protease-Inhibitor Complex Protease->Inactive_Complex Inhibitor Protease Inhibitor Inhibitor->Inactive_Complex Inactive_Complex->nsps

Caption: Mechanism of action for SARS-CoV-2 protease inhibitors.

Inhibitor_Screening_Workflow start Compound Library hts High-Throughput Screening (HTS) (e.g., FRET Assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response kinetic_analysis Binding Kinetics & Affinity (e.g., SPR, ITC) dose_response->kinetic_analysis lead_opt Lead Optimization kinetic_analysis->lead_opt end Preclinical Candidate lead_opt->end

Caption: General workflow for inhibitor screening and characterization.

SPR_Workflow cluster_0 SPR Experiment Workflow immobilization 1. Immobilize Protease on Sensor Chip analyte_prep 2. Prepare Serial Dilutions of Inhibitor immobilization->analyte_prep association 3. Inject Inhibitor (Association Phase) analyte_prep->association dissociation 4. Flow Running Buffer (Dissociation Phase) association->dissociation regeneration 5. Regenerate Sensor Surface dissociation->regeneration data_analysis 6. Fit Sensorgrams to Binding Model dissociation->data_analysis regeneration->association Next Concentration results ka, kd, Kd data_analysis->results

Caption: Detailed workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion

The systematic evaluation of binding affinity and kinetics is a cornerstone of modern drug discovery and development. For SARS-CoV-2, potent and specific inhibitors of viral proteases hold immense therapeutic promise. The methodologies outlined in this guide, from high-throughput screening assays to detailed biophysical characterization, provide a robust framework for identifying and optimizing lead compounds. A comprehensive understanding of the molecular interactions between an inhibitor and its target is essential for developing effective antiviral drugs with favorable pharmacokinetic and pharmacodynamic profiles to combat the ongoing and future threats of coronaviruses.

References

In Vitro Antiviral Activity of SARS-CoV-2-IN-49: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical guide on the available information for "SARS-CoV-2-IN-49". As of the latest literature review, specific experimental in vitro antiviral activity data (such as EC50, CC50, and SI values) for this compound are not publicly available. The quantitative data presented herein is for a representative covalent inhibitor of the same target, Nirmatrelvir, to illustrate the data structure and typical efficacy for this class of inhibitors.

Introduction

This compound is identified as an irreversible covalent inhibitor targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral enzyme crucial for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics. This document outlines the mechanism of action of Mpro inhibitors, provides representative quantitative data for this class of compounds, details relevant experimental protocols for their evaluation, and visualizes the associated pathways and workflows.

Compound Profile: this compound

  • Mechanism of Action: Irreversible covalent inhibitor of SARS-CoV-2 main protease.

  • Molecular Formula: C29H34FN5O

  • Molecular Weight: 535.61 g/mol

Quantitative Antiviral Activity Data

While specific data for this compound is not available, the following table presents representative in vitro activity for Nirmatrelvir, a well-characterized covalent Mpro inhibitor, against different SARS-CoV-2 variants. This data is provided to serve as a reference for the expected potency and toxicity profile of this inhibitor class.

CompoundVirus Strain/VariantCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Nirmatrelvir SARS-CoV-2 (Original)Vero E60.077>100>1298
Nirmatrelvir Delta VariantVero E60.095>100>1052
Nirmatrelvir Omicron Variant (BA.1)Vero E60.122>100>819

EC50 (Half-maximal effective concentration): Concentration of the drug that inhibits 50% of viral activity. CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes 50% cell death. SI (Selectivity Index): A ratio to measure the window between antiviral activity and cell toxicity. A higher SI is desirable.

Mechanism of Action and Signaling Pathway

The primary target of this compound is the main protease (Mpro). Mpro is essential for the viral life cycle as it cleaves the viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into functional non-structural proteins (nsps). These nsps then assemble into the viral replication and transcription complex (RTC). By inhibiting Mpro, this compound prevents the maturation of these essential viral proteins, thereby halting viral replication.

The diagram below illustrates the SARS-CoV-2 replication cycle with a focus on the role of the main protease and the inhibitory action of this compound.

"SARS-CoV-2-IN-49" and its effects on viral replication

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound or entity designated as "SARS-CoV-2-IN-49."

Consequently, this in-depth technical guide on its effects on viral replication, as requested, cannot be produced at this time due to the absence of foundational data. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways related to "this compound," are contingent upon the availability of primary research concerning this specific molecule.

The search results provided general information on SARS-CoV-2 replication, mechanisms of viral entry, and various therapeutic strategies that have been explored since the onset of the COVID-19 pandemic. This includes extensive research on the roles of the spike protein, ACE2 receptor, and host proteases like TMPRSS2 in viral infection.[1][2][3][4] Additionally, the search retrieved information on the host immune response to SARS-CoV-2, including the interferon signaling pathways, and the pathogenesis of COVID-19.[2][4][5][6]

However, none of the retrieved documents mention "this compound." This suggests that "this compound" may be:

  • A very recent discovery not yet published in the scientific literature.

  • An internal designation for a compound within a specific research institution or pharmaceutical company that has not been publicly disclosed.

  • An incorrect or alternative name for a known compound.

To proceed with this request, it is crucial to verify the identifier "this compound." Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:

  • Confirm the accuracy of the compound's name.

  • Provide any alternative nomenclature or internal codes.

  • Supply any available preliminary data, publications, or patents associated with "this compound."

Without more specific information or a valid identifier for the compound of interest, it is not possible to generate the requested technical guide on its effects on SARS-CoV-2 viral replication. Once a verifiable and publicly documented compound is identified, a thorough analysis of its properties and biological activities can be conducted to fulfill the detailed requirements of the original request.

References

Unraveling the Molecular Interactions of SARS-CoV-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of SARS-CoV-2 Protein Interactions with Host Cellular Machinery

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of COVID-19, orchestrates a complex interplay with host cell proteins to facilitate its entry, replication, and propagation. A comprehensive understanding of these molecular interactions is paramount for the development of effective therapeutic interventions. This technical guide provides a detailed overview of the key interactions between SARS-CoV-2 proteins and host factors, the signaling pathways that are consequently modulated, and the experimental methodologies employed to elucidate these connections. While the specific entity "SARS-CoV-2-IN-49" does not correspond to a recognized compound or protein in the current scientific literature, this guide will delve into the broader and well-documented landscape of SARS-CoV-2 protein interactions, which is of critical interest to researchers in the field.

Key SARS-CoV-2 and Host Protein Interactions

The life cycle of SARS-CoV-2 is critically dependent on its ability to engage with a multitude of host proteins. The viral spike (S) protein, in particular, plays a pivotal role in initiating infection by binding to the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3][4][5][6][7] This interaction is a primary determinant of the virus's tropism and infectivity.[8] The S protein is cleaved by host proteases, such as transmembrane protease serine 2 (TMPRSS2) and furin, which facilitates the fusion of the viral and host cell membranes, allowing the viral genome to enter the cytoplasm.[1][4][6][9]

Beyond the initial entry, other viral proteins, including the nucleocapsid (N) protein and various non-structural proteins (nsps), engage with host machinery to promote viral replication and evade the host's immune response.[4][10][11] For instance, the N protein binds to viral RNA and is involved in viral replication and transcription.[10] Non-structural protein 1 (Nsp1) has been shown to suppress host gene expression by interacting with the 40S ribosomal subunit.[5][11]

Quantitative Analysis of Spike-ACE2 Interaction

The binding affinity between the SARS-CoV-2 Spike protein's receptor-binding domain (RBD) and the human ACE2 receptor is a crucial parameter influencing viral transmissibility.[2][12] Mutations in the RBD of different viral variants can alter this affinity.

SARS-CoV-2 VariantKey RBD MutationsBinding Affinity (KD) to hACE2Reference
Wuhan-Hu-1 (Prototype)-~30-50 nM[13]
Alpha (B.1.1.7)N501YIncreased affinity[14]
Beta (B.1.351)K417N, E484K, N501YIncreased affinity[14]
Gamma (P.1)K417T, E484K, N501YIncreased affinity[14]
Delta (B.1.617.2)L452R, T478KIncreased affinityNot specified
Omicron (B.1.1.529)Multiple mutationsIncreased affinityNot specified

Note: The table presents a summary of findings on the relative binding affinities. Specific quantitative values can vary between studies and experimental conditions.

Experimental Protocols for Studying Viral-Host Interactions

A variety of experimental techniques are employed to characterize the interactions between SARS-CoV-2 and host proteins.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used method to identify protein-protein interactions. In the context of SARS-CoV-2, it can be used to validate interactions between viral and host proteins.[10]

Protocol Outline:

  • Cell Lysis: Cells expressing the viral protein of interest (e.g., through transfection) are lysed to release cellular proteins.

  • Antibody Incubation: An antibody specific to the viral "bait" protein is added to the cell lysate and incubated to allow the formation of antigen-antibody complexes.

  • Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of the "prey" host protein is detected using a specific antibody.

Virus Titration by Plaque Assay

Plaque assays are utilized to quantify the concentration of infectious virus particles.[15]

Protocol Outline:

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-well plates.

  • Serial Dilution: The virus-containing sample is serially diluted.

  • Infection: The cell monolayers are inoculated with the different virus dilutions.

  • Incubation: The plates are incubated to allow the virus to infect the cells and replicate.

  • Overlay: An overlay medium (e.g., containing agar or methylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted to determine the virus titer, typically expressed as plaque-forming units per milliliter (PFU/mL).

Impact on Host Signaling Pathways

SARS-CoV-2 infection significantly perturbs host cell signaling pathways, contributing to the inflammatory response and pathogenesis of COVID-19.[16][17] The virus can modulate pathways such as MAPK/ERK, PI3K/Akt, JAK/STAT, and NF-κB.[16][17][18] This dysregulation can lead to a "cytokine storm," an excessive production of pro-inflammatory cytokines, which is a hallmark of severe COVID-19.[16][17][19]

Visualizing SARS-CoV-2's Impact on Host Signaling

The following diagrams illustrate the key signaling pathways affected by SARS-CoV-2 infection.

SARS_CoV_2_Entry_and_Signaling cluster_entry Viral Entry cluster_signaling Host Cell Signaling SARS_CoV_2 SARS-CoV-2 Spike Spike Protein SARS_CoV_2->Spike has ACE2 ACE2 Receptor Spike->ACE2 binds Host_Cell Host Cell ACE2->Host_Cell entry TMPRSS2 TMPRSS2 TMPRSS2->Spike cleaves MAPK_ERK MAPK/ERK Pathway Host_Cell->MAPK_ERK activates PI3K_Akt PI3K/Akt Pathway Host_Cell->PI3K_Akt activates JAK_STAT JAK/STAT Pathway Host_Cell->JAK_STAT activates NF_kB NF-κB Pathway Host_Cell->NF_kB activates Cytokine_Storm Cytokine Storm MAPK_ERK->Cytokine_Storm PI3K_Akt->Cytokine_Storm JAK_STAT->Cytokine_Storm NF_kB->Cytokine_Storm Experimental_Workflow_CoIP Start Start: Cell Lysate Incubate_Ab Incubate with 'Bait' Antibody Start->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

References

Methodological & Application

Application Note: In Vitro Efficacy of SARS-CoV-2-IN-49 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics.[1] This application note describes the experimental protocol for evaluating the in vitro efficacy of a novel investigational compound, SARS-CoV-2-IN-49, against SARS-CoV-2 in various cell lines. The protocols provided herein detail the necessary steps for cell culture, virus propagation, and antiviral activity assessment.

SARS-CoV-2, an enveloped, positive-sense, single-stranded RNA virus, enters host cells through the interaction of its spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface.[2][3][4][5] The viral S protein is primed by host proteases, such as transmembrane protease, serine 2 (TMPRSS2), which facilitates membrane fusion and viral entry.[2][3][4] This process is a critical target for antiviral intervention. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to assess the antiviral properties of compounds like this compound.

Materials and Reagents

Material/ReagentSupplierCatalog No.
Vero E6 cellsATCCCRL-1586
Calu-3 cellsATCCHTB-55
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
0.25% Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
SARS-CoV-2 isolateBEI ResourcesNR-52281
This compoundN/AN/A
96-well cell culture platesCorning3599
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Crystal Violet Staining SolutionSigma-AldrichC0775

Experimental Protocols

Cell Culture

Mammalian cell lines are utilized for the propagation of SARS-CoV-2 and for evaluating the efficacy of antiviral compounds.[6][7][8]

  • Vero E6 Cells:

    • Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain at 37°C in a humidified incubator with 5% CO2.

    • Subculture every 3-4 days or when the cells reach 80-90% confluency.

  • Calu-3 Cells:

    • Culture in DMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

    • Maintain at 37°C in a humidified incubator with 5% CO2.

    • Subculture every 5-7 days or when the cells reach 80-90% confluency.

SARS-CoV-2 Propagation and Titration

Note: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.[1]

  • Virus Propagation:

    • Seed Vero E6 cells in a T175 flask and grow to 90-95% confluency.

    • Wash the cells with PBS and infect with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 in serum-free DMEM.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Add DMEM supplemented with 2% FBS and incubate at 37°C.

    • Monitor for cytopathic effect (CPE) daily.

    • Harvest the supernatant when 75-90% CPE is observed (typically 48-72 hours post-infection).

    • Centrifuge the supernatant to remove cell debris and store the virus stock at -80°C.

  • Plaque Assay for Virus Titration:

    • Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency.

    • Prepare ten-fold serial dilutions of the virus stock in serum-free DMEM.

    • Infect the cells with 200 µL of each dilution for 1 hour at 37°C.

    • Overlay the cells with a mixture of 2X DMEM and 1.2% agarose.

    • Incubate for 72 hours at 37°C.

    • Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize plaques.

    • Calculate the virus titer in Plaque-Forming Units per mL (PFU/mL).

Antiviral Activity Assay
  • Seed Vero E6 or Calu-3 cells in 96-well plates at a density of 2 x 10^4 cells per well.

  • Incubate for 24 hours at 37°C.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Remove the culture medium and add the diluted compound to the cells.

  • Infect the cells with SARS-CoV-2 at an MOI of 0.1.

  • Incubate for 48-72 hours at 37°C.

  • Assess viral CPE via microscopy or quantify cell viability using the CellTiter-Glo® assay.

Cytotoxicity Assay
  • Seed Vero E6 or Calu-3 cells in 96-well plates as described for the antiviral assay.

  • Add serial dilutions of this compound to the cells.

  • Incubate for 48-72 hours at 37°C.

  • Measure cell viability using the CellTiter-Glo® assay to determine the 50% cytotoxic concentration (CC50).

Quantitative Data Summary

The following tables represent hypothetical data for the in vitro activity of this compound.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

Cell LineIC50 (µM)
Vero E60.52
Calu-30.89

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)
Vero E6> 50
Calu-3> 50

Table 3: Selectivity Index of this compound

Cell LineSelectivity Index (SI = CC50/IC50)
Vero E6> 96
Calu-3> 56

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (Vero E6 / Calu-3) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Virus_Propagation SARS-CoV-2 Propagation Virus_Infection Infect Cells with SARS-CoV-2 (MOI 0.1) Virus_Propagation->Virus_Infection Compound_Dilution This compound Serial Dilution Compound_Treatment Add Compound to Cells Compound_Dilution->Compound_Treatment Cell_Seeding->Compound_Treatment Compound_Treatment->Virus_Infection Incubation Incubate (48-72 hours) Virus_Infection->Incubation Data_Acquisition Measure Cell Viability (e.g., CellTiter-Glo®) Incubation->Data_Acquisition Data_Analysis Calculate IC50 and CC50 Data_Acquisition->Data_Analysis

Caption: Experimental workflow for assessing the antiviral activity of this compound.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell cluster_inhibition Potential Inhibition by this compound Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Endosome Endosome ACE2->Endosome Endocytosis Replication Viral Replication TMPRSS2->Replication Membrane Fusion & Viral Entry Endosome->Replication Endosomal Fusion & RNA Release Antiviral This compound Antiviral->Replication Inhibits

Caption: SARS-CoV-2 cellular entry and replication pathway, a target for antiviral therapy.

References

Application Notes and Protocols: SARS-CoV-2-IN-49 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has underscored the urgent need for effective antiviral therapeutics. High-throughput screening (HTS) of large compound libraries is a critical component of the drug discovery pipeline, enabling the rapid identification of potential viral inhibitors. The SARS-CoV-2-IN-49 assay is a robust, cell-based high-throughput screening platform designed for the quantitative assessment of inhibitors targeting the entry of SARS-CoV-2 into host cells.

This document provides a detailed overview of the this compound assay, including its underlying principles, a comprehensive experimental protocol, and guidelines for data analysis and interpretation. The assay is formatted for 384-well plates to maximize throughput and is compatible with standard laboratory automation.

Assay Principle

The this compound assay is a pseudotyped particle (PP) entry assay that utilizes a replication-defective viral core, typically from a murine leukemia virus (MLV), enveloped by the SARS-CoV-2 spike (S) protein. These pseudotyped particles carry a luciferase reporter gene. The entry of these particles into host cells is mediated by the interaction of the SARS-CoV-2 S protein with the human angiotensin-converting enzyme 2 (ACE2) receptor and subsequent processing by host cell proteases like TMPRSS2.

Upon successful entry and fusion, the viral core is released into the cytoplasm, and the luciferase reporter gene is expressed. The resulting luminescence serves as a quantitative measure of viral entry. Compounds that inhibit any step of the viral entry process, such as the S protein-ACE2 interaction or protease-mediated cleavage of the S protein, will lead to a reduction in the luminescence signal. This assay provides a safe and effective method for screening potential inhibitors in a Biosafety Level 2 (BSL-2) laboratory setting.

Signaling Pathway for SARS-CoV-2 Entry

SARS_CoV_2_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_intracellular Intracellular Space SARS_CoV_2 SARS-CoV-2 Virion S_Protein Spike (S) Protein SARS_CoV_2->S_Protein expresses ACE2 ACE2 Receptor S_Protein->ACE2 binds to TMPRSS2 TMPRSS2 Protease S_Protein->TMPRSS2 is cleaved by Endosome Endosome ACE2->Endosome triggers endocytosis Fusion Membrane Fusion & Viral RNA Release TMPRSS2->Fusion facilitates Endosome->Fusion acidification promotes fusion Replication Viral Replication Fusion->Replication leads to

Caption: SARS-CoV-2 entry into a host cell.

Experimental Workflow

No Public Data Available for "SARS-CoV-2-IN-49" in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and public databases, no specific information, quantitative data, or experimental protocols were found for a compound or agent designated "SARS-CoV-2-IN-49." As a result, the requested detailed Application Notes and Protocols, including dosage tables for in vivo animal models and visualizations of signaling pathways or experimental workflows, cannot be generated at this time.

The initial search aimed to identify the mechanism of action, established dosages, and relevant signaling pathways associated with "this compound" to fulfill the user's request. However, the search results did not yield any specific molecule with this name. The provided search results focused on general aspects of SARS-CoV-2 research, including:

  • Animal Models for SARS-CoV-2 Research: A variety of animal models have been utilized to study SARS-CoV-2 pathogenesis, including nonhuman primates, ferrets, mice (including transgenic mice expressing human ACE2), and Syrian hamsters.[1][2][3][4][5] The choice of model often depends on the specific research question, such as viral replication, disease progression, or the evaluation of vaccines and therapeutics.[1][2]

  • SARS-CoV-2 Signaling Pathways: SARS-CoV-2 infection impacts numerous host cell signaling pathways. Key pathways identified in the literature include the MAPK/ERK, PI3K/mTOR, JAK/STAT, and NF-κB pathways.[6][7][8] The virus can modulate these pathways to facilitate its replication and evade the host immune response, often leading to a pro-inflammatory state and cytokine release.[6][7][9][10]

  • Viral Entry Mechanisms: The mechanism of SARS-CoV-2 entry into host cells is well-documented and involves the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[11][12][13][14] This process is facilitated by host proteases such as TMPRSS2.[11][12]

Without any specific information linking "this compound" to any particular study, compound, or research initiative, it is impossible to provide the detailed and specific documentation requested. The creation of accurate and reliable scientific protocols requires established and peer-reviewed data.

Researchers, scientists, and drug development professionals seeking information on potential therapeutics for SARS-CoV-2 are encouraged to consult established scientific literature and databases using the specific chemical name, CAS number, or other identifiers of the compound of interest.

References

Application Notes and Protocols: Preparation of Stock Solutions for SARS-CoV-2-IN-49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-49 is an irreversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Accurate and consistent preparation of stock solutions is fundamental for reliable in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of this compound to ensure consistency and reproducibility in research and drug development applications. Due to the limited publicly available data on the solubility of this specific compound, the following protocols are based on general best practices for small molecule covalent inhibitors. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Compound Data

A summary of the available quantitative data for this compound is presented in Table 1.

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Weight 535.61 g/mol MedchemExpress
Chemical Formula C29H34FN5OMedchemExpress
Mechanism of Action Irreversible covalent inhibitor of SARS-CoV-2 main proteaseMedchemExpress
Recommended Storage (as solid) Store at -20°C for long-term storage.General Practice
Solubility Data not publicly available. Expected to be soluble in organic solvents like DMSO.Inferred

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.

1. Weighing the Compound:

  • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
  • Carefully weigh out 1 mg of this compound powder into the tared tube. Record the exact weight.

2. Calculating the Required Volume of DMSO:

  • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

3. Dissolving the Compound:

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
  • Vortex the tube for 1-2 minutes to facilitate dissolution.
  • Visually inspect the solution to ensure that all the solid has dissolved. If not, continue vortexing. For compounds that are difficult to dissolve, brief sonication (5-10 minutes in a water bath sonicator) may be beneficial. Avoid excessive heating.

4. Aliquoting and Storage:

  • Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.
  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
  • Store the aliquots at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions

For most cell-based or biochemical assays, the high concentration of DMSO in the stock solution needs to be diluted to a final concentration that is non-toxic to the cells or does not interfere with the assay (typically ≤ 0.5% v/v).

1. Serial Dilution:

  • Perform serial dilutions of the 10 mM stock solution in your desired assay buffer (e.g., PBS or cell culture medium).
  • It is recommended to perform intermediate dilutions in DMSO before the final dilution into the aqueous assay buffer to minimize precipitation. For example, to achieve a 10 µM final concentration in an assay with a final DMSO concentration of 0.1%, you can first dilute the 10 mM stock to 1 mM in DMSO, and then add 1 µL of the 1 mM solution to 99 µL of assay buffer.

2. Solubility Considerations:

  • Covalent inhibitors, and small molecules in general, can sometimes precipitate out of solution when diluted into aqueous buffers.
  • To mitigate this, it is crucial to vortex the working solution thoroughly after adding the DMSO stock to the aqueous buffer.
  • If precipitation is observed, consider preparing a fresh working solution at a lower concentration or using a small amount of a non-ionic surfactant like Tween-20 (final concentration of ~0.01%) in the assay buffer, if compatible with the experimental setup.

Visualized Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Stock_Solution_Preparation cluster_preparation Stock Solution Preparation Workflow cluster_working_solution Working Solution Preparation weigh 1. Weigh Compound calculate 2. Calculate Solvent Volume weigh->calculate dissolve 3. Dissolve in DMSO calculate->dissolve vortex 4. Vortex/Sonicate dissolve->vortex aliquot 5. Aliquot vortex->aliquot store 6. Store at -20°C/-80°C aliquot->store dilute 7. Serial Dilution in Assay Buffer store->dilute Use Stock use 8. Use in Assay dilute->use

Caption: Workflow for this compound stock solution preparation.

Application Notes and Protocols for SARS-CoV-2-IN-49 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of antiviral therapeutics. A key target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for viral replication, as it cleaves the viral polyproteins into functional non-structural proteins. Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral drugs.

SARS-CoV-2-IN-49 is an irreversible covalent inhibitor of the SARS-CoV-2 main protease. Covalent inhibitors form a stable bond with the target enzyme, leading to potent and often prolonged inhibition. This characteristic makes this compound a promising candidate for antiviral therapy. High-throughput screening (HTS) assays are crucial for identifying and characterizing such inhibitors from large compound libraries. This document provides detailed application notes and protocols for the use of this compound in a FRET-based HTS assay for the discovery of Mpro inhibitors.

Signaling Pathway and Mechanism of Action

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which are subsequently cleaved by viral proteases, Mpro and papain-like protease (PLpro), to yield functional viral proteins. Mpro is responsible for the majority of these cleavage events. This compound acts as an irreversible inhibitor by covalently binding to the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby preventing substrate binding and cleavage.

cluster_0 SARS-CoV-2 Life Cycle cluster_1 Inhibition Pathway Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage Mpro Mpro Mpro->Polyprotein Catalyzes Mpro_Inactive Inactive Mpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication SARS_CoV_2_IN_49 This compound SARS_CoV_2_IN_49->Mpro Covalent Binding SARS_CoV_2_IN_49->Mpro

Diagram 1: Mechanism of Mpro Inhibition by this compound.

High-Throughput Screening Workflow

A common method for screening Mpro inhibitors is a fluorescence resonance energy transfer (FRET)-based assay. This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. Inhibitors of Mpro will prevent this cleavage, leading to a decrease in fluorescence.

Start Start Dispense_Compounds Dispense Compounds (e.g., this compound) and Controls to 384-well Plate Start->Dispense_Compounds Add_Mpro Add SARS-CoV-2 Mpro Enzyme Dispense_Compounds->Add_Mpro Incubate_1 Incubate for Pre-incubation (for covalent inhibitors) Add_Mpro->Incubate_1 Add_Substrate Add FRET Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at Room Temperature Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 340/460 nm) Incubate_2->Read_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Diagram 2: FRET-based HTS Workflow for Mpro Inhibitors.

Quantitative Data Summary

The following tables present representative data from a FRET-based HTS assay for SARS-CoV-2 Mpro inhibitors.

Table 1: Assay Quality Control Parameters

ParameterValueDescription
Z'-factor 0.85A measure of assay robustness. A value > 0.5 indicates an excellent assay.
Signal-to-Background (S/B) 12The ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation (%CV) < 5%A measure of the variability of the assay signal.

Table 2: Inhibitor Potency

CompoundIC50 (nM)Hill SlopeMechanism
This compound 501.1Irreversible Covalent
GC376 (Positive Control) 801.0Reversible Covalent
DMSO (Negative Control) > 100,000N/AVehicle

Experimental Protocols

Protocol 1: FRET-Based High-Throughput Screening for SARS-CoV-2 Mpro Inhibitors

1. Materials and Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

  • SARS-CoV-2 Mpro: Recombinant enzyme, stored at -80°C.

Application Note & Protocol: SARS-CoV-2-IN-49 for Main Protease Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A pivotal target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is indispensable for viral replication, as it processes viral polyproteins into functional non-structural proteins. Inhibition of Mpro activity can effectively halt the viral life cycle, making it a prime target for antiviral drugs. This document provides a detailed protocol for evaluating the inhibitory potential of a novel compound, herein designated as SARS-CoV-2-IN-49, against the SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET)-based assay.

Principle of the FRET-Based Assay

The enzyme inhibition assay described herein utilizes a fluorogenic substrate that is specifically cleaved by SARS-CoV-2 Mpro. The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage by Mpro, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity of Mpro is reduced, resulting in a decreased rate of fluorescence generation. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials and Reagents

  • Recombinant SARS-CoV-2 Main Protease (Mpro)

  • Fluorogenic Mpro substrate (e.g., containing an EDANS/Dabcyl FRET pair)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Dimethyl Sulfoxide (DMSO)

  • This compound (test inhibitor)

  • GC376 (positive control inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader with excitation/emission wavelengths of approximately 340/490 nm

Experimental Protocols

Protocol 1: SARS-CoV-2 Mpro Enzyme Inhibition Assay

This protocol is designed to screen for the inhibitory activity of this compound against recombinant SARS-CoV-2 Mpro.

1. Reagent Preparation: a. Prepare the Assay Buffer and store it at 4°C. b. Dissolve the Mpro substrate in DMSO to create a stock solution. Further dilute in Assay Buffer to the desired working concentration. c. Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired final concentration. d. Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer. e. Prepare a stock solution of the control inhibitor (GC376) in DMSO and create a serial dilution in Assay Buffer.

2. Assay Procedure: a. In a 96-well black microplate, add the serially diluted this compound or control inhibitor to the appropriate wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme). b. Add the diluted SARS-CoV-2 Mpro solution to all wells except the negative control wells. c. Pre-incubate the plate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the Mpro substrate solution to all wells. e. Immediately place the plate in a fluorescence plate reader. f. Measure the fluorescence intensity kinetically at an excitation wavelength of 340 nm and an emission wavelength of 490 nm every minute for 30 minutes at 37°C.

Protocol 2: IC50 Determination

This protocol describes how to determine the IC50 value of this compound from the kinetic data obtained in Protocol 1.

1. Data Analysis: a. For each concentration of the inhibitor, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve. b. Normalize the reaction velocities by expressing them as a percentage of the activity of the positive control (no inhibitor). c. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The inhibitory potency of this compound against SARS-CoV-2 Mpro can be compared with a known inhibitor. The following table summarizes hypothetical data for this compound and the control inhibitor GC376.

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundSARS-CoV-2 MproFRET-based0.58
GC376 (Control)SARS-CoV-2 MproFRET-based0.91

Visualization

The following diagram illustrates the experimental workflow for the SARS-CoV-2 Mpro enzyme inhibition assay.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vitro Assay Variability for SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vitro assays for SARS-CoV-2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicate wells in our plaque reduction neutralization test (PRNT). What are the potential causes and solutions?

A1: High variability in PRNT assays is a common issue. Here are several potential causes and corresponding troubleshooting steps:

  • Uneven Cell Monolayer: A non-confluent or uneven cell monolayer can lead to inconsistent plaque formation.

    • Solution: Ensure a uniform, confluent monolayer of susceptible cells (e.g., Vero E6) is formed before infection. Optimize cell seeding density and incubation time.

  • Inaccurate Virus Titer: An incorrect initial virus titer can result in too few or too many plaques to count accurately.

    • Solution: Re-titer your virus stock using a reliable method like a TCID50 (50% tissue culture infectious dose) assay or a well-validated plaque assay. Use a consistent multiplicity of infection (MOI) for all experiments.

  • Pipetting Errors: Inaccurate pipetting of serum dilutions, virus, or overlay medium can introduce significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.

  • Overlay Issues: The viscosity and temperature of the semi-solid overlay (e.g., agarose or methylcellulose) are critical for consistent plaque development.

    • Solution: Ensure the overlay is at the correct temperature before adding it to the wells to avoid cell detachment. The overlay should be of a consistent viscosity to prevent viral spread between wells.

  • Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered cell growth and plaque formation.

    • Solution: Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with sterile PBS or media to maintain humidity.

Q2: Our calculated IC50 values for our test compound are inconsistent across different experimental runs. What could be the reason?

A2: Inconsistent IC50 values are a frequent challenge in antiviral drug screening. Consider the following factors:

  • Cell Passage Number: The susceptibility of cell lines to viral infection can change with increasing passage numbers.

    • Solution: Use cells within a defined, narrow passage number range for all experiments. Regularly thaw fresh vials of low-passage cells.

  • Virus Stock Variability: Different batches of virus stock can have varying infectivity.

    • Solution: Prepare a large, single batch of virus stock, titer it accurately, and aliquot it for single-use to ensure consistency across experiments.

  • Compound Stability and Solubility: The stability and solubility of your test compound in the assay medium can affect its effective concentration.

    • Solution: Verify the solubility and stability of your compound under the assay conditions (e.g., temperature, pH, media components). Prepare fresh dilutions of the compound for each experiment.

  • Assay Incubation Time: The duration of incubation of cells with the virus and compound can influence the IC50 value.

    • Solution: Standardize the incubation times for all steps of the assay.

  • Data Analysis Method: The method used to calculate the IC50 from the dose-response curve can impact the result.

    • Solution: Use a consistent, validated software and curve-fitting model (e.g., four-parameter logistic regression) for IC50 determination.

Q3: We are experiencing a low signal-to-noise ratio in our ELISA-based neutralization assay. How can we improve it?

A3: A low signal-to-noise ratio can mask the true neutralizing activity of your samples. Here are some tips for improvement:

  • Suboptimal Antibody/Antigen Concentrations: Incorrect concentrations of the coating antigen (e.g., RBD or Spike protein) or the detection antibody can lead to a weak signal.

    • Solution: Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and the HRP-conjugated secondary antibody.

  • Insufficient Washing: Inadequate washing between steps can result in high background noise.

    • Solution: Increase the number of wash steps and ensure that the wells are completely emptied between washes. Use a validated plate washer if available.

  • Blocking Inefficiency: Incomplete blocking of non-specific binding sites on the plate can lead to high background.

    • Solution: Optimize the blocking buffer (e.g., concentration of BSA or non-fat milk) and the incubation time.

  • Enzyme Activity Issues: The enzymatic activity of the HRP conjugate may be compromised.

    • Solution: Use a fresh, properly stored HRP conjugate. Ensure the substrate is not expired and has been stored correctly.

  • Plate Reader Settings: Incorrect settings on the plate reader can affect signal detection.

    • Solution: Optimize the wavelength and read time settings for your specific assay.

Q4: Our test compound appears to be cytotoxic to the host cells, interfering with the interpretation of our antiviral assay results. How can we address this?

A4: Compound-induced cytotoxicity is a major confounding factor in cell-based antiviral assays. It's crucial to differentiate between antiviral activity and cell death.

  • Perform a Cytotoxicity Assay in Parallel: Always run a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay using the same cell line, compound concentrations, and incubation times, but without the virus.

    • Solution: This will allow you to determine the 50% cytotoxic concentration (CC50) of your compound.

  • Calculate the Selectivity Index (SI): The selectivity index is a ratio of the compound's cytotoxicity to its antiviral activity (SI = CC50 / IC50).

    • Solution: A higher SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.

  • Microscopic Examination: Visually inspect the cell monolayers under a microscope.

    • Solution: Compound-induced cytotoxicity may present a different cell morphology compared to virus-induced cytopathic effect (CPE).

  • Choose a Different Assay Readout: Some assay readouts are less susceptible to interference from cytotoxic compounds.

    • Solution: For example, a qPCR-based assay that measures viral RNA levels may be less affected by moderate cytotoxicity than a CPE-based assay.

Quantitative Data Summary

The following tables summarize the in vitro activity of various SARS-CoV-2 inhibitors targeting different viral proteins. This data is compiled from multiple sources and should be used for comparative purposes. Experimental conditions can significantly influence these values.

Table 1: Inhibitors of SARS-CoV-2 Main Protease (Mpro/3CLpro)

CompoundAssay TypeIC50 (µM)EC50 (µM)Cell LineReference
Nirmatrelvir (PF-07321332)FRET0.00330.078Vero E6[1]
BoceprevirFRET1.91.4Vero E6[1]
GC376FRET0.040.49Vero E6[1]
MG-101FRET2.890.038Huh-7.5[1]
Nelfinavir mesylateFRET-0.52Huh-7.5[1]

Table 2: Inhibitors of SARS-CoV-2 Papain-like Protease (PLpro)

CompoundAssay TypeIC50 (µM)EC50 (µM)Cell LineReference
GRL-0617Ub-AMC2.3>10Vero E6[1]
SitagliptinIn-cell protease-2.8Huh-7.5[1]
DaclatasvirIn-cell protease-0.88Huh-7.5[1]
OlmutinibFRET0.54--[2]
BosutinibFRET4.23--[2]

Table 3: Inhibitors of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

CompoundAssay TypeIC50 (µM)EC50 (µM)Cell LineReference
Remdesivir (GS-5734)Primer extension0.010.77Vero E6[3]
Favipiravir (T-705)Primer extension>10061.88Vero E6[3]
Molnupiravir (EIDD-2801)--0.3Vero E6[3]
AT-527--~0.5 (EC90)HAE[3]

Experimental Protocols

Detailed Methodology: Plaque Reduction Neutralization Test (PRNT)

This protocol is a standard method for quantifying neutralizing antibodies against SARS-CoV-2.[4][5][6]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 virus stock of known titer

  • Serum-free medium

  • Semi-solid overlay (e.g., 1.2% Avicel or 0.8% Agarose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% buffered) or 4% paraformaldehyde for fixation

  • 96-well and 24-well cell culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.

  • Serum Dilution: On the day of the assay, perform serial two-fold dilutions of heat-inactivated serum samples in serum-free medium in a 96-well plate. Start with a 1:10 or 1:20 dilution.

  • Virus-Serum Incubation: Mix equal volumes of the diluted serum with a virus solution containing a predetermined number of plaque-forming units (PFU) (e.g., 100 PFU). Incubate the mixture for 1 hour at 37°C to allow antibodies to neutralize the virus.

  • Infection: Remove the growth medium from the confluent cell monolayers in the 24-well plate and wash once with PBS. Inoculate the cells with 100 µL of the virus-serum mixture. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay: After the incubation, remove the inoculum and gently add 1 mL of the semi-solid overlay to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 until visible plaques are formed.

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 1 hour.

    • Carefully remove the overlay and the fixative.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and let the plates air dry.

  • Plaque Counting: Count the number of plaques in each well. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a 50% or 90% reduction in the number of plaques compared to the virus control wells (no serum).

Detailed Methodology: ELISA-based SARS-CoV-2 Neutralization Assay

This protocol provides a high-throughput alternative to the traditional PRNT for detecting neutralizing antibodies.[7][8][9]

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant SARS-CoV-2 Spike protein (S1 or RBD)

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Serum/plasma samples

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of SARS-CoV-2 antigen (e.g., 2 µg/mL of RBD protein in PBS) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add 100 µL of diluted serum/plasma samples to the wells. Include positive and negative controls. Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated anti-human IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition can be calculated relative to the control wells without serum.

Detailed Methodology: FRET-based Mpro Inhibition Assay

This is a biochemical assay to screen for inhibitors of the SARS-CoV-2 main protease (Mpro).[10][11][12]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Mpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • Test compounds and DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Compound Incubation: In a 384-well plate, add the test compound to the assay buffer. Then, add the recombinant Mpro enzyme. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Mpro FRET substrate.

  • Fluorescence Reading: Immediately start monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader. The cleavage of the FRET substrate by Mpro separates the quencher and fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: The initial reaction velocity is calculated from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_host_cell Host Cell Spike Spike Protein (S) ACE2 ACE2 Receptor Spike->ACE2 1. Binding Endosome Endosome Spike->Endosome 3. Endocytosis TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Priming TMPRSS2->Spike S protein cleavage Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral RNA Release SARS_CoV_2_Replication_Cycle cluster_entry Viral Entry cluster_translation Translation & Proteolysis cluster_replication Replication & Transcription cluster_assembly Assembly & Release Viral_RNA Viral ssRNA(+) Host_Ribosome Host Ribosome Viral_RNA->Host_Ribosome Translation RTC Replication/Transcription Complex (RTC) Viral_RNA->RTC Template Polyproteins pp1a, pp1ab Host_Ribosome->Polyproteins Proteases Mpro & PLpro Polyproteins->Proteases Cleavage NSPs Non-structural Proteins (NSPs) Proteases->NSPs NSPs->RTC Formation Genomic_RNA Genomic ssRNA(+) RTC->Genomic_RNA Replication Subgenomic_RNAs Subgenomic mRNAs RTC->Subgenomic_RNAs Transcription ER ER Genomic_RNA->ER Structural_Proteins Structural Proteins (S, E, M, N) Subgenomic_RNAs->Structural_Proteins Translation Structural_Proteins->ER Golgi Golgi ER->Golgi Budding New_Virion New Virion Golgi->New_Virion Assembly Exocytosis Exocytosis New_Virion->Exocytosis Host_Signaling_Modulation cluster_innate_immunity Innate Immune Response cluster_outcomes Cellular Outcomes SARS_CoV_2 SARS-CoV-2 Infection PRRs Pattern Recognition Receptors (PRRs) SARS_CoV_2->PRRs activates Inflammasome Inflammasome SARS_CoV_2->Inflammasome activates Interferons Type I & III Interferons (IFNs) SARS_CoV_2->Interferons antagonizes NF_kB NF-κB Pathway PRRs->NF_kB IRF3_7 IRF3/7 Pathway PRRs->IRF3_7 Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB->Cytokines induces IRF3_7->Interferons induces Pyroptosis Pyroptosis Inflammasome->Pyroptosis induces

References

Technical Support Center: Refining Purification Protocols for Novel SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of novel small molecule inhibitors targeting SARS-CoV-2 proteins. While direct information on a compound designated "SARS-CoV-2-IN-49" is not publicly available, this guide addresses common challenges encountered during the purification of similar antiviral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of a novel SARS-CoV-2 small molecule inhibitor?

A1: Before beginning purification, it is crucial to have a comprehensive understanding of the inhibitor's physicochemical properties, such as its solubility, stability, and potential interactions with purification materials. Preliminary small-scale solubility tests in various buffers and organic solvents are recommended. Additionally, understanding the nature of the target viral protein is essential, as it can inform the choice of purification strategy.[1]

Q2: How can I monitor the presence and purity of my inhibitor during the purification process?

A2: The choice of monitoring technique depends on the inhibitor's properties. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of small molecules. If the inhibitor has a chromophore, UV-Vis spectroscopy can be a quick way to estimate its concentration. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q3: What are the common reasons for low yield during inhibitor purification?

A3: Low yield can stem from several factors, including precipitation of the compound due to poor solubility, degradation of the inhibitor, or inefficient elution from the purification column. It is important to ensure that the pH and salt concentration of the buffers are optimized for the inhibitor's stability and that the elution conditions are sufficient to recover the compound from the resin.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of a novel SARS-CoV-2 inhibitor.

Problem Potential Cause Recommended Solution
Low Inhibitor Recovery Inhibitor precipitated on the column.- Modify buffer composition (e.g., adjust pH, add solubilizing agents like DMSO or glycerol).- Perform purification at a different temperature.
Strong, non-specific binding to the column matrix.- Increase the salt concentration in the wash and elution buffers.- Try a different type of chromatography resin with different surface chemistry.
Incomplete elution from the column.- Increase the concentration of the eluting agent in a stepwise or gradient manner.- Increase the elution volume and/or decrease the flow rate.
Presence of Impurities in the Final Product Inefficient removal of contaminants during wash steps.- Increase the volume and/or duration of the wash steps.- Add a low concentration of the eluting agent to the wash buffer to remove weakly bound impurities.
Co-elution of impurities with the inhibitor.- Optimize the elution gradient to better separate the inhibitor from contaminants.- Employ a secondary purification step using a different chromatography technique (e.g., ion exchange followed by size exclusion).
Degradation of the inhibitor during purification.- Add protease inhibitors to the lysis buffer if the target is a protein.[2][3]- Work at a lower temperature (e.g., 4°C) to minimize degradation.- Ensure the pH of all buffers is within the stability range of the inhibitor.
Inconsistent Purification Results Variability in starting material (e.g., cell lysate, chemical synthesis output).- Standardize the protocol for preparing the starting material.- Perform quality control checks on the starting material before each purification run.
Column aging or contamination.- Implement a regular column cleaning and regeneration protocol.- Replace the column if performance continues to decline.

Experimental Protocols

General Protocol for Affinity Chromatography Purification of a His-tagged SARS-CoV-2 Protein for Inhibitor Binding Studies

This protocol outlines a common procedure for purifying a recombinant, His-tagged SARS-CoV-2 protein, which can then be used in binding assays with a novel inhibitor.

  • Cell Lysis:

    • Resuspend the cell pellet expressing the His-tagged target protein in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.

    • Lyse the cells using sonication or a high-pressure homogenizer on ice.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Column Equilibration:

    • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with 5-10 column volumes of lysis buffer.

  • Sample Loading:

    • Load the clarified lysate onto the equilibrated Ni-NTA column.

  • Washing:

    • Wash the column with 10-20 column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Collect the eluate in fractions.

  • Purity Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the pure protein.

  • Buffer Exchange (Optional):

    • If imidazole interferes with downstream applications (like inhibitor binding assays), perform a buffer exchange using dialysis or a desalting column to transfer the purified protein into a suitable buffer.

Visualizations

Logical Workflow for Troubleshooting Inhibitor Purification

G start Start Purification low_yield Problem: Low Yield start->low_yield impurity_issue Problem: Impurities start->impurity_issue check_precipitation Check for Precipitation low_yield->check_precipitation Yes check_binding Inefficient Binding? low_yield->check_binding No optimize_buffer Optimize Buffer (pH, Additives) check_precipitation->optimize_buffer success Successful Purification optimize_buffer->success modify_wash Modify Wash Conditions check_binding->modify_wash Yes check_elution Incomplete Elution? check_binding->check_elution No modify_wash->success optimize_elution Optimize Elution (Gradient, Volume) check_elution->optimize_elution Yes check_elution->success No, other issue optimize_elution->success optimize_wash Optimize Wash Steps impurity_issue->optimize_wash secondary_purification Add Secondary Purification Step optimize_wash->secondary_purification secondary_purification->success G sars_cov_2 SARS-CoV-2 host_receptor Host Cell Receptor (e.g., ACE2) sars_cov_2->host_receptor Binds viral_entry Viral Entry host_receptor->viral_entry viral_protein Target Viral Protein (e.g., Protease, Polymerase) viral_entry->viral_protein replication Viral Replication viral_protein->replication inhibitor This compound (Hypothetical Inhibitor) inhibitor->viral_protein Inhibits progeny Progeny Virions replication->progeny

References

"SARS-CoV-2-IN-49" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SARS-CoV-2-IN-49. The information herein is designed to address potential issues, with a focus on managing batch-to-batch variability to ensure experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro/3CLpro). This viral enzyme is essential for cleaving polyproteins into functional viral proteins, a critical step in the viral replication cycle. By blocking Mpro, this compound prevents the virus from producing the machinery it needs to replicate within host cells.

Q2: I am observing variable IC50 values between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability in IC50 values can stem from several factors. The most common are variations in compound purity, the presence of inactive isomers, or residual solvents from synthesis. It is crucial to refer to the Certificate of Analysis (CoA) for each batch to compare purity levels and other specifications.[1][2] If significant discrepancies persist, we recommend performing in-house quality control checks as outlined in our troubleshooting guide.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light and moisture.

Q4: Can I use this compound in cell-based assays? What is the expected cytotoxicity?

A4: Yes, this compound is designed for use in cell-based assays. However, as with any small molecule inhibitor, it is essential to determine its cytotoxic concentration (CC50) in your specific cell line. The therapeutic window is represented by the selectivity index (SI = CC50/IC50). We recommend performing a cytotoxicity assay in parallel with your antiviral assays.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound, particularly those related to inconsistent results between batches.

Issue 1: Lower than Expected Potency in a New Batch

If a new batch of this compound shows significantly lower potency (higher IC50) than previous batches, follow these steps:

  • Verify Compound Identity and Purity:

    • Review the Certificate of Analysis (CoA) for the new batch and compare it to a previous, well-performing batch. Pay close attention to purity data from HPLC and LC-MS.[1][3]

    • If possible, perform an in-house analysis (e.g., LC-MS) to confirm the molecular weight and purity.

  • Assess Compound Solubility:

    • Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO). Incomplete dissolution is a common source of error.

    • Visually inspect the stock solution for any precipitates. If precipitation is observed, gentle warming and vortexing may be required.

  • Evaluate Experimental Conditions:

    • Confirm that all assay components, including viral stocks, cell lines, and reagents, are performing as expected.

    • Run a control experiment using a previous batch of this compound alongside the new batch to rule out systemic issues with the assay itself.

Logical Flow for Troubleshooting Potency Issues

G start Lower Potency Observed check_coa Review Batch CoA (Purity, Identity) start->check_coa inhouse_qc Perform In-House QC (LC-MS) check_coa->inhouse_qc Discrepancy Found solubility Check Solubility in Vehicle check_coa->solubility CoA OK contact_support Contact Technical Support inhouse_qc->contact_support assay_controls Validate Assay Controls & Reagents solubility->assay_controls Fully Dissolved resolve Issue Resolved solubility->resolve Precipitate Found & Redissolved compare_batches Run New vs. Old Batch in Parallel assay_controls->compare_batches compare_batches->contact_support New Batch Still Underperforms compare_batches->resolve Assay Issue Identified

Caption: Troubleshooting workflow for addressing decreased potency in a new batch of this compound.

Data Presentation: Batch-to-Batch Comparison

The following table provides an example of key quality control parameters for three different hypothetical batches of this compound.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC) 99.2%96.5%99.5%≥ 95%
Identity (LC-MS) ConfirmedConfirmedConfirmedMatches Reference
Residual Solvent (GC) 0.1% Acetone0.8% Acetone< 0.05%≤ 0.5%
Potency (Mpro IC50) 52 nM115 nM48 nM40-60 nM
Appearance White SolidOff-white SolidWhite SolidWhite to Off-white Solid

In this example, Batch B shows lower purity and higher residual solvent content, which correlates with its reduced potency. This highlights the importance of reviewing the CoA for each batch.

Experimental Protocols

Protocol 1: SARS-CoV-2 Mpro Enzymatic Inhibition Assay

This protocol details the methodology for determining the IC50 value of this compound against its target enzyme, the main protease (Mpro).

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT

  • This compound (serial dilutions in DMSO)

  • 384-well black assay plates

  • Plate reader with fluorescence capabilities (Ex/Em = 340/490 nm)

Methodology:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of recombinant Mpro (final concentration 50 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 20 µM).

  • Immediately begin kinetic reading on a plate reader at 37°C for 30 minutes, collecting data every 60 seconds.

  • Calculate the rate of reaction (slope of the linear phase) for each well.

  • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Workflow for Mpro Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Dilute Mpro Enzyme add_enzyme Add Mpro & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_rate Calculate Reaction Rate read_plate->calc_rate normalize Normalize Data calc_rate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound against Mpro.

Signaling Pathway and Mechanism of Action

SARS-CoV-2 Replication and Inhibition by this compound

SARS-CoV-2 enters the host cell via the ACE2 receptor.[4][5][6] Once inside, its RNA is released into the cytoplasm. The host cell's ribosomes translate this RNA into two large polyproteins, pp1a and pp1ab. The viral main protease (Mpro) is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs) that are essential for forming the replication-transcription complex (RTC). This compound directly inhibits Mpro, thereby halting the maturation of viral proteins and blocking viral replication.

G cluster_host Host Cell ace2 ACE2 Receptor entry Viral Entry & Uncoating ace2->entry translation Translation by Host Ribosome entry->translation polyproteins pp1a / pp1ab Polyproteins translation->polyproteins cleavage Polyprotein Cleavage polyproteins->cleavage mpro Mpro Protease mpro->cleavage nsps Functional NSPs cleavage->nsps rtc Replication-Transcription Complex (RTC) nsps->rtc replication Viral RNA Replication rtc->replication assembly Virion Assembly & Release replication->assembly virus SARS-CoV-2 Virion virus->ace2 Binds inhibitor This compound inhibitor->mpro Inhibits

Caption: Mechanism of action of this compound in the viral replication cycle.

References

Validation & Comparative

A Comparative Guide to SARS-CoV-2 Cross-Reactivity with Other Human Coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific entity denoted "SARS-CoV-2-IN-49" is not found in the reviewed scientific literature, the broader topic of immunological cross-reactivity between SARS-CoV-2 and other human coronaviruses (HCoVs) is of critical importance for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the cross-reactive immune responses following SARS-CoV-2 infection and vaccination, with a focus on antibody and T-cell reactivity to other pathogenic and common cold coronaviruses. Understanding the extent and nature of this cross-reactivity is vital for the development of broadly protective vaccines and therapeutics.

Seven coronaviruses are known to infect humans. Three of these can cause severe respiratory disease: SARS-CoV-2, SARS-CoV, and MERS-CoV. The remaining four—OC43, HKU1, 229E, and NL63—are endemic and typically cause mild, self-limiting respiratory illnesses, often referred to as the common cold[1]. Genetically, SARS-CoV-2 is a betacoronavirus, most closely related to SARS-CoV[1].

Data Summary: Antibody Cross-Reactivity

Studies have consistently shown that infection with SARS-CoV-2 elicits antibodies that can cross-react with other coronaviruses, particularly those that are more closely related. The table below summarizes findings on the cross-reactivity of antibodies from convalescent COVID-19 patients with various HCoV spike (S) and nucleocapsid (N) proteins.

Coronavirus Genus Antibody Target Observed Cross-Reactivity in COVID-19 Patients Reference
SARS-CoVBetacoronavirusSpike (S)High levels of cross-reactive IgG antibodies observed.[2]
MERS-CoVBetacoronavirusSpike (S)Significant, but lower, levels of cross-reactive IgG compared to SARS-CoV.[2]
hCoV-OC43BetacoronavirusSpike (S)Increased IgG binding observed compared to pre-pandemic samples.[2]
hCoV-HKU1BetacoronavirusSpike (S)Increased IgG binding observed compared to pre-pandemic samples.[2]
hCoV-229EAlphacoronavirusSpike (S)Increased IgG binding observed compared to pre-pandemic samples.[2]
hCoV-NL63AlphacoronavirusSpike (S)Increased IgG binding observed, though some studies show less depletion with SARS-CoV-2 S protein.[2]
hCoV-OC43BetacoronavirusNucleocapsid (N)Weak but significant correlations in IgG reactivity.[3]
hCoV-HKU1BetacoronavirusNucleocapsid (N)Significant IgG cross-reactivity observed.[3]
hCoV-229EAlphacoronavirusNucleocapsid (N)Significant IgG cross-reactivity observed.[3]
hCoV-NL63AlphacoronavirusNucleocapsid (N)Significant IgG cross-reactivity observed.[3]

It is important to note that while binding cross-reactivity is common, cross-neutralization of other coronaviruses by SARS-CoV-2-induced antibodies is less certain and requires further investigation[1].

Experimental Protocols

The assessment of cross-reactivity relies on a variety of immunological assays. Below are outlines of common experimental protocols.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactive Antibody Binding

  • Objective: To quantify the presence of antibodies in patient sera that bind to antigens from different coronaviruses.

  • Methodology:

    • Microtiter plates are coated with recombinant spike or nucleocapsid proteins from various human coronaviruses (e.g., SARS-CoV-2, SARS-CoV, MERS-CoV, OC43, HKU1, 229E, NL63).

    • Plates are blocked to prevent non-specific binding.

    • Serum samples from SARS-CoV-2 convalescent patients and pre-pandemic controls are serially diluted and added to the wells.

    • Plates are incubated to allow antibodies to bind to the coated antigens.

    • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is added.

    • A substrate is added, and the resulting colorimetric change is measured using a spectrophotometer. The absorbance is proportional to the amount of cross-reactive antibody bound.

2. Antibody Depletion Assay

  • Objective: To confirm that antibodies binding to other HCoVs are indeed cross-reactive and elicited by SARS-CoV-2.

  • Methodology:

    • Convalescent serum is incubated with magnetic beads coated with SARS-CoV-2 spike protein to deplete SARS-CoV-2-specific and cross-reactive antibodies.

    • The depleted serum is then tested by ELISA for binding to spike proteins of other HCoVs.

    • A significant reduction in binding to other HCoV antigens after depletion indicates cross-reactivity[2].

3. T-Cell Cross-Reactivity Assessment (ELISpot Assay)

  • Objective: To detect and quantify T-cells that recognize and respond to peptide sequences from different coronaviruses.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from convalescent and unexposed individuals.

    • PBMCs are stimulated in vitro with pools of overlapping peptides covering the proteins (e.g., spike, nucleocapsid) of SARS-CoV-2 and other HCoVs.

    • The stimulated cells are transferred to an ELISpot plate coated with an antibody specific for a cytokine, typically IFN-γ.

    • If T-cells recognize the peptides, they will secrete IFN-γ, which is captured by the antibody on the plate.

    • A secondary, enzyme-linked antibody is used to detect the captured cytokine, resulting in a spot for each cytokine-secreting cell.

    • The number of spots is counted to quantify the cross-reactive T-cell response.

Visualizing Coronavirus Relationships and Experimental Workflow

Coronavirus_Phylogenetic_Tree Phylogenetic Relationship of Human Coronaviruses cluster_beta Betacoronavirus hCoV_229E hCoV_229E hCoV_NL63 hCoV_NL63 hCoV_OC43 hCoV_OC43 hCoV_HKU1 hCoV_HKU1 MERS_CoV MERS_CoV SARS_CoV SARS_CoV SARS_CoV_2 SARS_CoV_2 Coronavirus Coronavirus Alphacoronavirus Alphacoronavirus Coronavirus->Alphacoronavirus Betacoronavirus Betacoronavirus Coronavirus->Betacoronavirus Alphacoronavirus->hCoV_229E Alphacoronavirus->hCoV_NL63 Betacoronavirus->hCoV_OC43 Betacoronavirus->hCoV_HKU1 Sarbecovirus Sarbecovirus Betacoronavirus->Sarbecovirus Merbecovirus Merbecovirus Betacoronavirus->Merbecovirus Sarbecovirus->SARS_CoV Sarbecovirus->SARS_CoV_2 Merbecovirus->MERS_CoV

Caption: Phylogenetic tree of human coronaviruses.

Cross_Reactivity_Workflow Experimental Workflow for Assessing Cross-Reactivity cluster_samples Sample Collection cluster_assays Immunological Assays cluster_analysis Data Analysis and Interpretation Patient_Sera Patient Sera (Convalescent) ELISA ELISA with HCoV Antigens Patient_Sera->ELISA Depletion_Assay Antibody Depletion Assay Patient_Sera->Depletion_Assay Neutralization_Assessment Assess Neutralization Activity Patient_Sera->Neutralization_Assessment Control_Sera Control Sera (Pre-pandemic) Control_Sera->ELISA PBMCs PBMCs ELISpot T-Cell ELISpot PBMCs->ELISpot Binding_Quantification Quantify Antibody Binding ELISA->Binding_Quantification Depletion_Assay->Binding_Quantification T_Cell_Response Quantify T-Cell Response ELISpot->T_Cell_Response Comparison Compare Patient vs. Control Binding_Quantification->Comparison T_Cell_Response->Comparison Conclusion Conclusion on Cross-Reactivity Comparison->Conclusion Determine Cross-Reactivity Profile

Caption: Generalized workflow for cross-reactivity studies.

Mechanism of Cross-Reactivity

Cross-reactivity stems from the structural similarities, or conserved epitopes, between proteins of different viruses. For coronaviruses, the spike (S) and nucleocapsid (N) proteins are major targets of the immune response. The S protein is composed of two subunits, S1 and S2. The S1 subunit, containing the receptor-binding domain (RBD), is more variable, while the S2 subunit, which mediates membrane fusion, is more highly conserved across different coronaviruses. This conservation in the S2 subunit is a primary basis for the observed cross-reactivity of antibodies and T-cells[4]. Similarly, the N protein also contains conserved regions that can be recognized by the immune system.

The existence of pre-existing cross-reactive T-cells and antibodies from previous infections with common cold coronaviruses may influence the immune response to SARS-CoV-2, although the extent to which this impacts disease severity or protection is still an area of active research[3][4].

The immune response to SARS-CoV-2 is not entirely novel to the human immune system. There is substantial evidence of cross-reactivity with other human coronaviruses, driven by conserved protein structures. This guide provides a framework for understanding and evaluating this phenomenon. For researchers and drug developers, leveraging this cross-reactivity is a promising avenue for creating pan-coronavirus vaccines and therapeutics that could offer protection against existing and future coronavirus threats. Further research should focus on elucidating the functional consequences of this cross-reactivity, particularly the capacity for cross-neutralization and its role in protective immunity.

References

Head-to-Head Comparison: SARS-CoV-2-IN-49 vs. Paxlovid Components (Nirmatrelvir/Ritonavir)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known antiviral agent Paxlovid, which consists of nirmatrelvir and ritonavir, against the investigational compound "SARS-CoV-2-IN-49." Currently, there is no publicly available data on "this compound." This document is structured to incorporate future findings on "this compound" for a direct head-to-head comparison.

Overview of Paxlovid

Paxlovid is an oral antiviral therapy composed of two separate medications: nirmatrelvir and ritonavir.[1] Nirmatrelvir is the primary active component that inhibits a key enzyme required for SARS-CoV-2 replication.[1] Ritonavir, originally used to treat HIV/AIDS, acts as a pharmacokinetic enhancer, boosting the levels of nirmatrelvir in the body.[1]

Mechanism of Action

Nirmatrelvir

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[2][3][4][5] This protease is essential for the virus to process viral polyproteins into functional proteins necessary for replication.[4][6] By inhibiting Mpro, nirmatrelvir prevents the virus from creating these essential components, thereby halting viral replication.[6][7]

Ritonavir

Ritonavir does not have significant antiviral activity against SARS-CoV-2 Mpro.[4][7] Its role in Paxlovid is to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2][3][5][8] Since nirmatrelvir is metabolized and broken down by CYP3A4, ritonavir's inhibition of this enzyme slows down the metabolism of nirmatrelvir.[2][7][8] This "boosting" effect leads to higher and more sustained plasma concentrations of nirmatrelvir, enhancing its antiviral efficacy.[2][8]

Signaling Pathway and Mechanism of Action Diagrams

Paxlovid_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_paxlovid Paxlovid Action Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis Mpro (3CLpro) Mpro (3CLpro) Polyprotein Synthesis->Mpro (3CLpro) Cleavage by Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro (3CLpro) Inhibits CYP3A4 CYP3A4 Nirmatrelvir->CYP3A4 Metabolized by Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Caption: Mechanism of Action of Paxlovid components.

Comparative Data

The following tables summarize the available data for the components of Paxlovid and provide a template for the inclusion of data for this compound.

Table 1: In Vitro Antiviral Activity
CompoundTargetCell LineIC50 (nM)EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Nirmatrelvir SARS-CoV-2 MproData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Ritonavir HIV-1 Protease, CYP3A4Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Table 2: Pharmacokinetic Properties
CompoundAdministrationTmax (hours)Protein Binding (%)MetabolismEliminationHalf-life (hours)
Nirmatrelvir (with Ritonavir) Oral~3[3][8]69[3][8]Minimal (CYP3A4 substrate)[3][5][8]Primarily renal[5][8]~6.05[8]
Ritonavir OralData not available in search results98-99[3]CYP3A4 (major), CYP2D6 (minor)[3][5]Hepatic metabolism[5]Data not available in search results
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of antiviral compounds. Below are standard experimental protocols that would be utilized in a head-to-head comparison.

In Vitro Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of the compound required to inhibit viral replication by 50%.

Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., Vero E6) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of the test compounds (this compound, Nirmatrelvir).

  • Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the viral cytopathic effect (CPE) or quantify viral RNA using RT-qPCR.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability.

Methodology:

  • Cell Culture: Plate the same host cell line used in the antiviral assay in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo) to measure the metabolic activity of the cells.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protease Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the compound required to inhibit the target protease activity by 50%.

Methodology:

  • Reagents: Purified recombinant SARS-CoV-2 Mpro, a fluorogenic substrate specific for the protease, and the test compounds.

  • Assay Setup: In a 96-well plate, combine the purified Mpro enzyme with serial dilutions of the test compounds.

  • Incubation: Allow the compounds to incubate with the enzyme for a short period.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.

Experimental Workflow Diagram

Antiviral_Testing_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Preclinical A Compound Synthesis (this compound) B Protease Inhibition Assay (IC50 Determination) A->B C Antiviral Activity Assay (EC50 Determination) A->C D Cytotoxicity Assay (CC50 Determination) A->D E Selectivity Index Calculation (SI = CC50 / EC50) C->E D->E F Pharmacokinetic Studies (Animal Models) E->F Promising Candidates G Efficacy Studies (Animal Models) F->G H Toxicology Studies G->H

Caption: A generalized workflow for antiviral drug testing.

Conclusion

Paxlovid, through the combined action of nirmatrelvir and ritonavir, is an effective oral antiviral against SARS-CoV-2. A comprehensive head-to-head comparison with "this compound" will require the generation of equivalent datasets for the latter. The experimental protocols and data presentation formats provided in this guide offer a framework for such a comparative analysis. As data for "this compound" becomes available, it can be integrated into the provided tables to facilitate a direct and objective comparison.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.